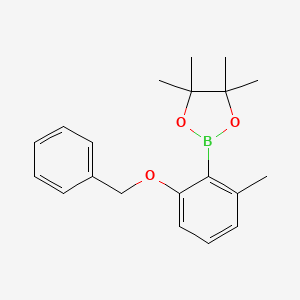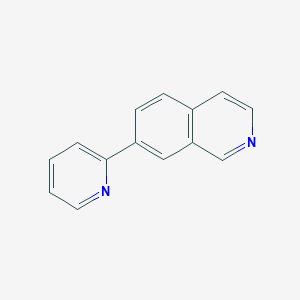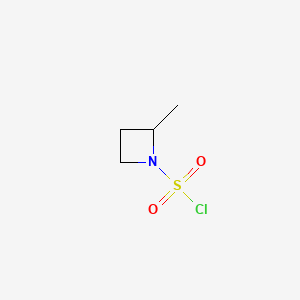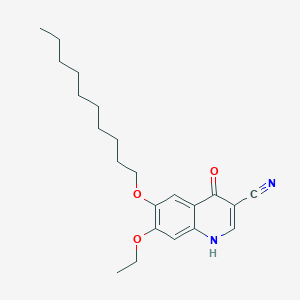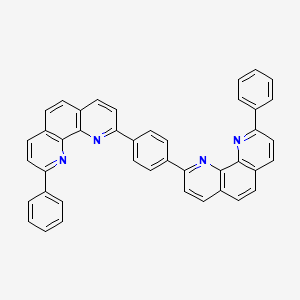![molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
2,6-Diazaspiro[3.3]heptane dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro connection between two nitrogen atoms and a three-membered ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) typically involves the reaction of azabicyclo[1.1.0]butyl intermediates. One common method includes the use of flow technology-assisted two-step protocols, which provide a robust and mild approach to synthesizing this compound . The reaction conditions are designed to ensure the stability and tolerance of the compound towards various functionalization protocols.
Industrial Production Methods
Industrial production methods for 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) are not extensively documented. the use of scalable and concise synthetic routes, such as those involving palladium-catalyzed aryl amination reactions, is likely to be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes through aryl amination reactions.
Reduction Reactions: Mild reduction to form C3-aminoalkylazetidinol motifs, which are found in certain anti-cancer drugs.
Common Reagents and Conditions
Palladium Catalysts: Used in aryl amination reactions to form various derivatives of the compound.
Flow Chemistry: Employed for the synthesis of the compound from azabicyclo[1.1.0]butyl intermediates.
Major Products
The major products formed from these reactions include N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes and C3-aminoalkylazetidinol motifs .
Scientific Research Applications
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to act as a bioisostere for piperazine, engaging in binding events that enhance drug-likeness and target selectivity . The pathways involved include the formation of stable complexes with target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine with similar structural features.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: Another compound with a spirocyclic structure used in various chemical applications.
Uniqueness
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is unique due to its specific spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable compound in drug design and organic synthesis, offering advantages in terms of stability and functionalization .
Properties
Molecular Formula |
C5H12Br2N2 |
|---|---|
Molecular Weight |
259.97 g/mol |
IUPAC Name |
2,6-diazaspiro[3.3]heptane;dihydrobromide |
InChI |
InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H |
InChI Key |
RZDPKXQXMBHRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC2.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)

